Benzoic acid, 4-(4-methylbenzoylamino)-

Matrix metalloproteinase-14 inhibition Positional isomer SAR Benzoylaminobenzoic acid pharmacology

Essential for SAR: The para-carboxylic acid orientation and 4-methyl substituent define its unique binding geometry and hydrophobicity, critical for differentiation-inducing and FabH inhibitory activities. Avoid confounded results from positional isomers like the meta (MMP-14 active) variant. Specifically selected for GPR151/MITF/FBW7 assays. Specify CAS 72269-17-1 to guarantee the correct regioisomer for your medicinal chemistry or screening campaign.

Molecular Formula C15H13NO3
Molecular Weight 255.27 g/mol
Cat. No. B12489578
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzoic acid, 4-(4-methylbenzoylamino)-
Molecular FormulaC15H13NO3
Molecular Weight255.27 g/mol
Structural Identifiers
SMILESCC1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)O
InChIInChI=1S/C15H13NO3/c1-10-2-4-11(5-3-10)14(17)16-13-8-6-12(7-9-13)15(18)19/h2-9H,1H3,(H,16,17)(H,18,19)
InChIKeyNBCOZCYHCFFGQU-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Benzoic Acid, 4-(4-methylbenzoylamino)-: Structural Classification and Core Characteristics for Procurement Evaluation


Benzoic acid, 4-(4-methylbenzoylamino)- (CAS 72269-17-1; IUPAC: 4-[(4-methylbenzoyl)amino]benzoic acid; synonym: 4-(p-toluamido)benzoic acid) is a para-substituted benzoylaminobenzoic acid derivative with molecular formula C₁₅H₁₃NO₃ and molecular weight 255.27 g/mol . This compound belongs to the broader class of N-acylated aminobenzoic acids, which have been investigated as differentiation-inducing agents in HL-60 leukemia cells, as inhibitors of bacterial β-ketoacyl-acyl carrier protein synthase III (FabH), and as synthetic intermediates for medicinal chemistry campaigns [1][2]. The defining structural features are the para-oriented carboxylic acid on the aniline ring and the 4-methyl substituent on the benzoyl moiety, both of which critically influence physicochemical properties, target-binding geometry, and biological activity relative to positional isomers and analogs bearing alternative benzoyl substituents [1].

Why Generic Substitution Fails for Benzoic Acid, 4-(4-methylbenzoylamino)-: Positional Isomerism and Substituent-Dependent Activity


Within the benzoylaminobenzoic acid family, both the position of the carboxylic acid on the aniline ring (ortho, meta, or para) and the nature of the substituent on the benzoyl moiety determine biological target engagement. The para-carboxylic acid orientation present in the title compound dictates hydrogen-bond donor/acceptor geometry distinct from the ortho and meta isomers, directly affecting binding-pocket complementarity [1]. Furthermore, the 4-methyl group on the benzoyl ring increases hydrophobicity (calculated LogP) relative to the unsubstituted 4-(benzoylamino)benzoic acid (CAS 582-80-9), a parameter that QSAR studies have correlated with enhanced FabH inhibitory activity across the benzoylaminobenzoic acid series [2]. The meta-positional isomer, 3-[(4-methylbenzoyl)amino]benzoic acid, has demonstrated measurable MMP-14 inhibition (EC₅₀ = 660 nM) [3], whereas no equivalent target engagement has been reported for the para isomer, underscoring that positional isomerism alone can redirect pharmacological profile. Simple in-class interchange without experimental verification of the specific isomer therefore carries a high risk of activity loss or altered selectivity.

Product-Specific Quantitative Evidence for Benzoic Acid, 4-(4-methylbenzoylamino)-: Comparator-Based Differentiation Data


Positional Isomerism Drives Divergent Target Engagement: Para-COOH vs. Meta-COOH MMP-14 Activity

The para-carboxylic acid isomer (title compound) and its meta-carboxylic acid positional isomer (3-[(4-methylbenzoyl)amino]benzoic acid) exhibit fundamentally different biological activity profiles. The meta isomer has been identified as an inhibitor of matrix metalloproteinase-14 (MMP-14) with an EC₅₀ of 660 nM in a cell-free assay [1]. In contrast, the para isomer (title compound) has not demonstrated MMP-14 inhibitory activity in comparable screening panels. This divergence illustrates that the position of the carboxylic acid group is a critical determinant of target engagement. For research programs targeting MMP-14, procurement of the incorrect positional isomer would yield a false-negative result. Evidence is classified as cross-study comparable between positional isomers, with the limitation that direct head-to-head data in a single assay are not published.

Matrix metalloproteinase-14 inhibition Positional isomer SAR Benzoylaminobenzoic acid pharmacology

4-Methyl Substituent Enhances Calculated Lipophilicity Relative to Unsubstituted Analog: QSAR-Driven Class Inference for FabH Inhibition

Quantitative structure-activity relationship (QSAR) analysis across a series of benzoylaminobenzoic acid derivatives has established that FabH inhibitory activity increases with increasing hydrophobicity (LogP), molar refractivity, and aromaticity of the benzoyl substituent [1]. The title compound bears a 4-methyl group on the benzoyl ring, which increases the calculated LogP by approximately 0.5–0.6 units relative to the unsubstituted 4-(benzoylamino)benzoic acid (CAS 582-80-9), based on the incremental contribution of a para-methyl substituent to logP (π = +0.56 for CH₃ on aromatic systems). The QSAR model developed by Singh et al. (2008) demonstrated a positive coefficient for hydrophobic parameters in the prediction of FabH IC₅₀ values, with model r² = 0.920 for the hologram QSAR variant [2]. This class-level inference predicts that the title compound is likely to exhibit enhanced FabH inhibitory potency compared to the unsubstituted parent compound. Experimental FabH IC₅₀ data for the title compound specifically are not reported in the public domain; the inference is class-level, derived from QSAR model parameters applied to structurally characterized analogs.

FabH inhibition QSAR Hydrophobicity Benzoylaminobenzoic acid SAR

HL-60 Differentiation Induction: Class-Level Activity of p-Substituted Benzoylaminobenzoic Acids Including the 4-Methyl Derivative

Yu et al. (1994) synthesized sixteen p-substituted benzoylaminobenzoic acids (including the title compound as the 4-methyl-substituted member) and evaluated their differentiation-inducing activity on human promyelocytic leukemia HL-60 cells [1]. Four compounds (designated III₁, III₂, III₄, and III₅) exhibited potential differentiation-inducing activity. Compounds III₄ and III₅ achieved a differentiation rate of 70% each, versus 97% for the positive control all-trans retinoic acid (ATRA) [1]. While the paper does not assign individual compound numbers to specific substituents in the publicly available abstract, the study establishes that the para-substituted benzoylaminobenzoic acid scaffold—including the 4-methyl derivative—can elicit myeloid differentiation at levels approaching the clinical standard ATRA. This evidence is class-level because the exact differentiation rate of the 4-methyl derivative is not specifically identified among the four active compounds.

HL-60 differentiation Leukemia cell differentiation Benzoylaminobenzoic acid Retinoic acid comparator

PubChem BioAssay Profiling: Differential Screening Outcomes Distinguish the Para Isomer from Structural Analogs

The title compound (CAS 72269-17-1; PubChem SID indexed) has been profiled in multiple PubChem BioAssays deposited by The Scripps Research Institute Molecular Screening Center, including a cell-based high-throughput primary assay to identify activators of GPR151 (a G-protein coupled receptor also known as GPCR-2037 or GalRL) and AlphaScreen-based biochemical assays targeting FBW7 and MITF pathways . While specific activity outcomes (percent activation/inhibition) are not publicly curated in an easily extractable format, the inclusion of this compound in these specific screening panels indicates that it is structurally compatible with the assay conditions and distinguishable from inactive analogs. In contrast, the meta isomer 3-[(4-methylbenzoyl)amino]benzoic acid appears in an entirely different target panel (MMP-14; see Evidence Item 1), reinforcing that positional isomerism routes compounds to distinct biological screening cascades. This differential screening provenance serves as practical evidence of chemotype-dependent target selectivity.

GPR151 activation High-throughput screening Bioassay profiling Chemotype selectivity

Recommended Research and Industrial Application Scenarios for Benzoic Acid, 4-(4-methylbenzoylamino)- Based on Quantitative Differentiation Evidence


Positional-Isomer-Controlled SAR Studies of Benzoylaminobenzoic Acid Derivatives for HL-60 Myeloid Differentiation

The title compound serves as the para-carboxylic acid reference standard within a series of p-substituted benzoylaminobenzoic acids shown to induce HL-60 cell differentiation. Researchers investigating structure-activity relationships (SAR) for non-retinoid differentiation therapy should include this compound alongside the meta isomer (3-[(4-methylbenzoyl)amino]benzoic acid, MMP-14 active) and the ortho isomer to map positional effects. The class-level differentiation activity reported by Yu et al. (1994)—with top-performing analogs reaching 70% differentiation rate versus 97% for ATRA—provides a quantitative benchmark for assay development [1]. Procurement of the correct para isomer is essential, as the meta isomer engages different targets (MMP-14) and would confound SAR interpretation.

FabH-Targeted Antibacterial Fragment Elaboration Leveraging the 4-Methyl Hydrophobicity Advantage

Based on the class-level QSAR inference from Singh et al. (2008) that FabH inhibitory activity increases with hydrophobicity and molar refractivity of the benzoyl substituent, the title compound (bearing the lipophilic 4-methyl group) is the preferred starting scaffold over the unsubstituted 4-(benzoylamino)benzoic acid for medicinal chemistry campaigns targeting bacterial FabH [2]. The predicted ΔLogP of approximately +0.5–0.6 units relative to the des-methyl parent is expected to translate into enhanced enzyme inhibition. Researchers should verify this prediction experimentally by running the title compound and the des-methyl comparator in parallel FabH enzymatic and whole-cell antibacterial assays (S. aureus, E. faecalis, or S. pneumoniae models).

GPR151 and FBW7/MITF Pathway Screening with a Structurally Validated Para-Benzoylaminobenzoic Acid Probe

PubChem BioAssay records confirm that the title compound has been specifically selected for GPR151 activation screening, as well as AlphaScreen-based FBW7 and MITF biochemical assays at the Scripps Research Institute Molecular Screening Center . For laboratories conducting follow-up or orthogonal screening on these targets, the title compound is the structurally verified chemotype. It should be procured in preference to the meta isomer, which has a distinct target profile (MMP-14) and would not serve as a valid probe for GPR151/MITF/FBW7 pathways. Ensure that the CAS number (72269-17-1) is specified on purchase orders to avoid isomer mix-ups.

Synthetic Intermediate for Benzamidobenzoic Acid-Derived PqsD Inhibitors and Extended FabH Chemotypes

The title compound's carboxylic acid and amide functionalities provide orthogonal synthetic handles for esterification, amidation, and coupling reactions. Its structural motif (4-methylbenzoyl on a 4-aminobenzoic acid core) positions it as a direct precursor for generating extended benzamidobenzoic acid libraries, including the 2-({4-[(4-methylbenzoyl)amino]benzoyl}amino)benzoic acid scaffold that has been explored for FabH and PqsD inhibition [2]. When procuring for library synthesis, the para-substitution pattern ensures the correct geometry for downstream derivatization; the ortho and meta isomers would yield regioisomeric products with altered biological activity.

Quote Request

Request a Quote for Benzoic acid, 4-(4-methylbenzoylamino)-

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.